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molecular formula C18H21F3N2O3S B1139083 N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 250266-51-4

N-(4-(2-(propylamino)ethyl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B1139083
M. Wt: 402.4 g/mol
InChI Key: JGGQWSXZZQPZTR-UHFFFAOYSA-N
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Patent
US06103766

Procedure details

Using procedure 4, 4-trifluoromethoxybenzenesulfonyl chloride was added to 2-(4-aminophenyl)ethyl-1-(tert-butoxycarbonyl)propylamine to give the title compound as a solid, m.p. 151-154° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(4-aminophenyl)ethyl-1-(tert-butoxycarbonyl)propylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([S:10](Cl)(=[O:12])=[O:11])=[CH:6][CH:5]=1.[NH2:16][C:17]1[CH:22]=[CH:21][C:20]([CH2:23][CH2:24][NH:25][CH:26](C(OC(C)(C)C)=O)[CH2:27][CH3:28])=[CH:19][CH:18]=1>>[F:1][C:2]([F:15])([F:14])[O:3][C:4]1[CH:9]=[CH:8][C:7]([S:10]([NH:16][C:17]2[CH:18]=[CH:19][C:20]([CH2:23][CH2:24][NH:25][CH2:26][CH2:27][CH3:28])=[CH:21][CH:22]=2)(=[O:12])=[O:11])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
Step Two
Name
2-(4-aminophenyl)ethyl-1-(tert-butoxycarbonyl)propylamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=C1)CCNC(CC)C(=O)OC(C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(OC1=CC=C(C=C1)S(=O)(=O)NC1=CC=C(C=C1)CCNCCC)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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